N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by alkylation reactions. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with propylamine under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs eco-friendly methodologies, including microwave-assisted reactions and the use of heterogeneous catalytic systems. These methods offer advantages such as reduced reaction times, higher yields, and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced pyrazole derivatives .
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 1-phenyl-1H-pyrazol-4-amine
- 1-methyl-1H-pyrazol-4-amine
- 1-ethyl-1H-pyrazol-3-amine .
Uniqueness
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-3-5-17-10-12(8-15-17)13-6-11-7-14-16(4-2)9-11/h7-10,13H,3-6H2,1-2H3 |
InChI Key |
LZRXCMLLDSMSFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CN(N=C2)CC |
Origin of Product |
United States |
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